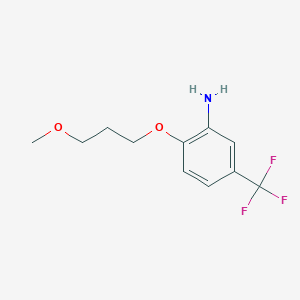

2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline

Description

2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline is an aromatic amine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a 3-methoxypropoxy (-O-(CH₂)₃-OCH₃) substituent at the 2-position of the aniline ring. This compound belongs to a class of substituted anilines widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the alkoxy chain modulates solubility and bioavailability .

Properties

IUPAC Name |

2-(3-methoxypropoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBMKEJGCSGRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-amino-5-(trifluoromethyl)phenol with 3-methoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxypropoxy group, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxypropoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Bioactivity

- Trifluoromethyl Position: Ortho vs. Meta/Para Substitution: Derivatives with a 2-(trifluoromethyl)aniline moiety (ortho to the amino group) exhibit higher biological activity and lower cytotoxicity compared to 3- or 4-substituted isomers. For example, 2-(trifluoromethyl)aniline derivatives (e.g., compounds 30a and 31a) demonstrated superior activity in calixarene-based antimicrobial studies, attributed to reduced basicity and enhanced steric effects . 5-(Trifluoromethyl)aniline: In the target compound, the trifluoromethyl group at the 5-position (meta to the amino group) may reduce steric hindrance but could compromise activity compared to ortho-substituted analogs .

Alkoxy Chain Variations

- Methoxypropoxy vs. Shorter Alkoxy Groups: 3-Methoxypropoxy: Provides extended chain length, improving solubility in polar solvents (e.g., DMSO, methanol) compared to simpler methoxy or ethoxy groups . However, this may increase molecular weight (297.28 g/mol) and reduce metabolic stability . Phenylethoxy (e.g., 2-(2-phenylethoxy)-5-(trifluoromethyl)aniline): Adds hydrophobic character, favoring membrane permeability but risking higher cytotoxicity .

Branched Alkoxy Groups :

Anticancer Activity

- Microtubule Inhibition : Analogous compounds, such as 2-methoxy-5-(4-(3,4,5-trimethoxyphenyl)-1,3-selenazol-5-yl)aniline (Yf9b), inhibit microtubule polymerization, inducing G2/M phase arrest and apoptosis in HeLa cells (IC₅₀ = 42.9 nM). The target compound’s methoxypropoxy group may similarly enhance tubulin binding but requires empirical validation .

Antimicrobial and Cytotoxicity Profiles

- Calixarene Derivatives : Diamide analogs of 2-(trifluoromethyl)aniline showed higher antimicrobial activity (MIC = 1–4 µg/mL) than tetra-amide derivatives, with minimal cytotoxicity. This highlights the importance of substituent size and charge distribution .

Data Table: Key Comparators of 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline

Key Research Findings

Substituent Position Dictates Activity : Ortho-substituted trifluoromethylanilines (e.g., 2-CF₃) outperform meta/para isomers in bioactivity, likely due to steric and electronic effects .

Alkoxy Chain Optimization : Longer alkoxy chains (e.g., methoxypropoxy) improve solubility without significantly increasing cytotoxicity .

Synthetic Versatility : Trifluoromethylanilines serve as versatile intermediates in high-yield reactions (e.g., sulfonylurea formation) .

Therapeutic Potential: Structural analogs demonstrate promising anticancer and antimicrobial activities, highlighting the scaffold’s utility in drug discovery .

Biological Activity

2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula CHFNO. This compound is characterized by the presence of a methoxypropoxy group and a trifluoromethyl group attached to an aniline core, which may confer unique biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 249.23 g/mol |

| CAS Number | 946715-36-2 |

| MDL Number | MFCD08688111 |

| Hazard Information | Irritant |

The biological activity of this compound is primarily explored through its interactions with various biomolecules. Preliminary studies suggest that this compound exhibits potential therapeutic properties, particularly in the areas of anti-inflammatory and anticancer activities.

- Anticancer Activity : The compound has been investigated for its antiproliferative effects against several cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of cell proliferation in A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines, indicating that this compound may possess analogous properties .

- Mechanism of Action in Cancer Cells : The inhibition of tubulin polymerization is a critical mechanism through which related compounds exert their anticancer effects. This process disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: Antiproliferative Effects

In a recent study, several derivatives of aniline were synthesized and evaluated for their antiproliferative activity. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity against various cancer cell lines, with IC values in the low nanomolar range . This suggests that the trifluoromethyl group may play a crucial role in enhancing biological activity.

Study 2: In Vivo Evaluation

Another investigation involved the administration of related aniline derivatives to zebrafish embryos, where significant inhibition of tumor growth was observed. The study highlighted the potential of these compounds to induce apoptotic pathways in vivo, further supporting their therapeutic promise .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the positioning of substituents on the aniline core significantly influences biological activity. The following table summarizes key findings from studies on related compounds:

| Compound Name | IC (nM) | Activity Type |

|---|---|---|

| 4'-Fluoroaniline | 83 | Antiproliferative |

| 4'-Bromoaniline | 91 | Antiproliferative |

| This compound | TBD | Potentially anticancer |

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Detailed Mechanistic Studies : Investigating the specific molecular pathways affected by this compound.

- Optimization of Structure : Modifying substituents to enhance potency and selectivity against cancer cells.

- Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.